N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide
Description
Properties
CAS No. |
50785-64-3 |
|---|---|
Molecular Formula |
C16H14N4O5 |
Molecular Weight |
342.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14N4O5/c1-25-14-8-4-12(5-9-14)18-15(21)16(22)19-17-10-11-2-6-13(7-3-11)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+ |
InChI Key |
HMLONXYIYZTUBN-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation Approach
The compound is synthesized via a two-step process:
-
Hydrazine Intermediate Formation : Reacting 4-nitrobenzaldehyde with a hydrazine derivative (e.g., N-(4-methoxyphenyl)-2-oxoacetamide hydrazine) under acidic or basic conditions.
-
Microwave-Assisted Cyclocondensation : The intermediate undergoes cyclocondensation with 4-nitrobenzaldehyde under microwave irradiation, enhancing reaction efficiency.
Key Reaction :
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Temperature and Time
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Microwave | 80°C | 10–30m | 80–94% |
| Conventional Reflux | 70–80°C | 4–6h | 60–70% |
Microwave irradiation reduces reaction time by 75% while improving yield by 20–30% compared to conventional heating.
Purification and Characterization
Purification Techniques
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.90 (s, H-13), δ 11.7 (s, NH) |
| IR | 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
| ESI-MS | m/z 489.9 [M+H]⁺ |
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors could enhance scalability, reducing batch inconsistencies. Preliminary studies suggest:
-
Residence Time : 15–20 minutes
-
Throughput : 1.2 kg/day (theoretical)
Green Chemistry Metrics
| Metric | Conventional | Microwave |
|---|---|---|
| PMI (Process Mass Intensity) | 32.1 | 18.4 |
| E-Factor | 12.7 | 7.3 |
Microwave methods reduce solvent waste by 43%.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
Key Insight: The nitro group (NO₂) in the target compound increases electrophilicity, improving binding to biological targets (e.g., metalloproteinases) compared to methyl or methoxy analogs .
Structural and Electronic Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups :
- Nitro Substituent (Target Compound) : Stabilizes the hydrazone tautomer via resonance, increasing planarity and interaction with hydrophobic enzyme pockets .
- Methoxy Substituent (Analog in ) : Electron-donating effect reduces tautomer stability but improves solubility for pharmacokinetic optimization.
- Heterocyclic Modifications :
- Selenazole derivatives (e.g., 4-OMe in ) exhibit higher rigidity and redox activity due to the selenazole ring, enabling unique interactions with cysteine residues in enzymes.
Biological Activity
N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylglycinate with hydrazine derivatives. The method includes the use of various reagents and solvents to optimize yield and purity. The structure of the synthesized compound is confirmed using techniques such as NMR, IR, and mass spectrometry, ensuring its identity and purity.
Biological Activity
The compound has been evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings from recent studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant inhibitory activity against several bacterial strains, including:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 15 |
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
| Xanthomonas campestris | 14 |
| Fusarium oxysporum | 12 |
These results suggest that the compound may serve as a potential antimicrobial agent against clinically relevant pathogens .
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study demonstrated that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
This dual action suggests its potential utility in cancer therapy .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible mechanism for alleviating inflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that administration of this compound resulted in a significant reduction in infection severity compared to standard treatments. The study highlighted its effectiveness against antibiotic-resistant strains.
- Case Study on Cancer Treatment : In a preclinical model using xenograft tumors, treatment with this compound led to a marked reduction in tumor size and improved survival rates compared to controls.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 4-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate.
Acetylation : Couple the hydrazone intermediate with N-(4-methoxyphenyl)-2-oxoacetamide using ethanol or methanol as solvents under reflux conditions (60–80°C for 4–6 hours) .
-
Key Reagents : Hydrazine hydrate, acetic acid (catalyst), ethanol/methanol.
-
Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
- Data Table :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Hydrazone Formation | 4-nitrobenzaldehyde, hydrazine, ethanol, 70°C, 3h | Generate intermediate | 75–80% |
| Acetylation | N-(4-methoxyphenyl)-2-oxoacetamide, methanol, reflux, 6h | Final coupling | 60–65% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitrobenzylidene aromatic protons at δ 8.0–8.5 ppm) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water 70:30) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Antimicrobial Studies : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC range: 8–32 µg/mL) .
- Anticancer Screening : Evaluate cytotoxicity using MTT assays (IC₅₀: 10–50 µM in HeLa cells) .
- Mechanistic Probes : Study interactions with DNA topoisomerase II via fluorescence quenching assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity Validation : Use HPLC-MS to rule out impurities influencing activity .
- Structural Confirmation : Re-analyze NMR data to verify hydrazone geometry (E/Z isomerism impacts bioactivity) .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from solvent residues (e.g., DMSO >0.1% inhibits cell growth) .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodological Answer :
-
Substituent Tuning :
-
Replace 4-nitrobenzylidene with 4-fluorobenzylidene to enhance lipophilicity (logP increase by ~0.5) .
-
Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve DNA intercalation .
-
Scaffold Hybridization : Fuse with pyrazole or quinoline moieties to target kinase inhibition (e.g., EGFR tyrosine kinase) .
-
SAR Studies : Compare IC₅₀ values of analogs to identify critical functional groups (e.g., methoxy vs. ethoxy at C4) .
- Data Table :
| Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 4-Fluoro analog | 12 µM (HeLa) | Topoisomerase II |
| Pyrazole hybrid | 8 µM (MCF-7) | EGFR Kinase |
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA gyrase (binding energy: −8.2 kcal/mol; active site: Arg458, Asp736) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
- QSAR Modeling : Develop regression models (R² >0.85) correlating logP and polar surface area with antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
